molecular formula C14H8N2O2 B3029385 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy- CAS No. 64118-73-6

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-

Cat. No. B3029385
CAS RN: 64118-73-6
M. Wt: 236.22 g/mol
InChI Key: HOTCTNQHGRFRLK-UHFFFAOYSA-N
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Description

“6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-” is a chemical compound . It is related to other compounds such as 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one and 2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one . It is derived from bitter wood and forms yellow crystals .


Molecular Structure Analysis

The molecular structure of “6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-” is complex. It is related to other compounds such as 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one and 2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one . The molecular formula is C15H10N2O2 .


Physical And Chemical Properties Analysis

“6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-” forms yellow crystals and is soluble in methanol, ethanol, DMSO and other organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized as a 5-aza analogue of ellipticine alkaloids, using a process involving the treatment of phenyl isocyanates and iminophosphorane, leading to various indolonaphthyridines with potential biological significance (Zhang, Shi, Zhang, & Wang, 2000).
  • Enantioselective synthesis of ethyl 6-substituted hexahydro-1H-indolo naphthyridine carboxylates from tryptophan has been reported, showcasing the versatility of this compound in organic synthesis (Katritzky, Qiu, Yang, & Steel, 1999).

Potential Biological and Pharmaceutical Applications

  • Certain derivatives of 6H-indolo naphthyridines have shown specific inhibition of the benzodiazepine receptor, indicating potential pharmaceutical applications in the modulation of these receptors (Da Settimo et al., 1986).
  • 6H-indolo naphthyridine derivatives have demonstrated cytostatic properties, suggesting their potential use in cancer therapy (Mastalarz et al., 2004).

Analytical and Structural Studies

  • The molecular structure of compounds like amarorine, which include the 6H-indolo naphthyridin-6-one structure, has been elucidated through X-ray crystallography, contributing to a better understanding of their chemical behavior (Clarke, Jewers, & Jones, 1980).
  • Studies on the spectroscopic properties and theoretical investigations of triarylamines based on 6H-indolo[2,3-b]quinoxaline have expanded the knowledge about the optical and electrochemical properties of these compounds (Thomas & Tyagi, 2010).

properties

IUPAC Name

3-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-12-7-10-13-9(5-6-15-10)8-3-1-2-4-11(8)16(13)14(12)18/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTCTNQHGRFRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-
Reactant of Route 2
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-
Reactant of Route 3
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-
Reactant of Route 4
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-
Reactant of Route 5
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-
Reactant of Route 6
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-

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